Undecyl a-D-maltopyranoside
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Overview
Description
Mechanism of Action
Target of Action
Undecyl alpha-D-maltopyranoside primarily targets the V-type sodium ATPase subunit K . This protein is found in Enterococcus hirae, a strain of bacteria . The ATPase is crucial for the bacteria’s energy metabolism and ion transport .
Mode of Action
It’s known that the compound interacts with the v-type sodium atpase subunit k, potentially altering its function .
Biochemical Pathways
Given its target, it’s likely that it impacts the energy metabolism and ion transport pathways in enterococcus hirae .
Result of Action
Given its target, it may disrupt the energy metabolism and ion transport in Enterococcus hirae, potentially inhibiting the bacteria’s growth and proliferation .
Biochemical Analysis
Biochemical Properties
Undecyl alpha-D-maltopyranoside plays a crucial role in the solubilization and stabilization of membrane proteins . It interacts with these proteins by embedding its hydrophobic tail into the lipid bilayer and surrounding the protein with its hydrophilic head. This interaction helps to extract the protein from the membrane while maintaining its native structure .
Cellular Effects
In cellular processes, Undecyl alpha-D-maltopyranoside is known to influence the function of various types of cells by interacting with their membrane proteins
Molecular Mechanism
The molecular mechanism of Undecyl alpha-D-maltopyranoside primarily involves its interaction with membrane proteins. It is believed to exert its effects at the molecular level through binding interactions with these proteins, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of Undecyl alpha-D-maltopyranoside in laboratory settings can vary over time. It is known for its stability and is not easily degraded, making it suitable for long-term studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl a-D-maltopyranoside typically involves the glycosylation of maltose with undecanol under acidic conditions . The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Undecyl a-D-maltopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the maltopyranoside moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted maltopyranosides.
Scientific Research Applications
Undecyl a-D-maltopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
n-Dodecyl β-D-maltopyranoside: Similar in structure but with a longer alkyl chain.
n-Decyl β-D-maltopyranoside: Similar in structure but with a shorter alkyl chain.
n-Octyl β-D-glucopyranoside: Similar in function but with a different sugar moiety.
Uniqueness
Undecyl a-D-maltopyranoside is unique due to its intermediate alkyl chain length, which provides a balance between solubilization efficiency and stability . This makes it particularly useful in applications where both properties are required .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMNFYVTFDKRG-BFNKVOCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659191 |
Source
|
Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168037-13-6 |
Source
|
Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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